molecular formula C11H23NO6 B8229443 (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B8229443
M. Wt: 265.30 g/mol
InChI Key: XXYYUXSAVGJZEJ-TVHYDSGVSA-N
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Description

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a 4,4-dimethylpentan-2-amine moiety linked to a 2,3-dihydroxysuccinate group, forming a molecule with both amine and dihydroxy functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,4-dimethylpentan-2-amine through the alkylation of 2-aminopentane with isobutylene under acidic conditions. The resulting amine is then reacted with diethyl oxalate to form the corresponding oxalate ester. Subsequent hydrolysis and reduction steps yield the desired dihydroxysuccinate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps, while automated systems ensure precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form amine-alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Amine-alcohol derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroxy groups may also participate in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4,4-Dimethylpentan-2-amine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, with similar structural properties but different biological activities.

    4,4-Dimethylpentan-2-amine: Lacks the dihydroxysuccinate group, resulting in different chemical reactivity and applications.

    2,3-Dihydroxysuccinic acid: Contains the dihydroxy group but lacks the amine moiety, leading to distinct chemical behavior.

Uniqueness

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of amine and dihydroxy functionalities, which confer a diverse range of chemical reactivities and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-4,4-dimethylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.C4H6O6/c1-6(8)5-7(2,3)4;5-1(3(7)8)2(6)4(9)10/h6H,5,8H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYYUXSAVGJZEJ-TVHYDSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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